molecular formula C19H21NO4S B12138018 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide

Cat. No.: B12138018
M. Wt: 359.4 g/mol
InChI Key: WSCDEUXSWJQTOB-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide is a useful research compound. Its molecular formula is C19H21NO4S and its molecular weight is 359.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H21NO4S

Molecular Weight

359.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C19H21NO4S/c1-24-18-9-7-15(8-10-18)13-20(17-11-12-25(22,23)14-17)19(21)16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3

InChI Key

WSCDEUXSWJQTOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide is a synthetic compound with a complex structure that suggests potential biological activities. This article explores its biological activity by reviewing existing literature, discussing its synthesis, and summarizing relevant case studies and research findings.

Chemical Structure and Properties

The compound features a tetrahydrothiophene core with a dioxido group, along with a benzamide moiety. Its molecular formula is C16H19N1O3SC_{16}H_{19}N_{1}O_{3}S, and it has a molecular weight of approximately 319.39 g/mol. The presence of the methoxy group and the dioxido group may influence its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step processes including:

  • Formation of the Tetrahydrothiophene Core : This is achieved through reactions involving sulfur-containing compounds.
  • Introduction of the Benzamide Moiety : This can be performed via acylation reactions using appropriate benzoyl chlorides.
  • Methoxy Substitution : The methoxy group can be introduced through methylation reactions.

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities, including:

  • Anticancer Activity : The compound may inhibit cell proliferation in various cancer cell lines, similar to other compounds containing thiophene and benzamide structures. For instance, compounds with similar frameworks have shown effectiveness against breast cancer cells by inducing apoptosis through reactive oxygen species (ROS) generation .
  • Anti-inflammatory Effects : The structural components suggest potential anti-inflammatory properties, which could be explored through in vitro assays measuring cytokine release or nitric oxide production in macrophages.

Case Studies and Research Findings

A review of literature highlights several key findings related to the biological activity of similar compounds:

StudyCompoundBiological ActivityMethodology
Benzothiophene derivativesAnticancer effects on MCF-7 cellsCCK-8 assay
Thiadiazole derivativesEGFR/HER-2 inhibition in breast cancerKinase assays
Indazole derivativesAntiproliferative activityCell viability assays

These studies indicate that compounds with similar structural motifs to this compound can effectively target cancer pathways and exhibit significant anticancer properties.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Kinase Activity : Similar compounds have demonstrated the ability to inhibit specific kinases involved in cancer cell signaling pathways, such as EGFR and HER-2 .
  • Induction of Apoptosis : The generation of ROS has been linked to apoptosis in cancer cells, suggesting that this compound may activate apoptotic pathways through oxidative stress .

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